molecular formula C19H13ClN2S B5907489 (2E)-2-[4-(4-Chlorophenyl)-1,3-thiazol-2-YL]-3-(4-methylphenyl)prop-2-enenitrile

(2E)-2-[4-(4-Chlorophenyl)-1,3-thiazol-2-YL]-3-(4-methylphenyl)prop-2-enenitrile

Cat. No.: B5907489
M. Wt: 336.8 g/mol
InChI Key: BTLKLMOPNZRFML-MHWRWJLKSA-N
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Description

(2E)-2-[4-(4-Chlorophenyl)-1,3-thiazol-2-YL]-3-(4-methylphenyl)prop-2-enenitrile is an organic compound that belongs to the class of thiazole derivatives. This compound is characterized by the presence of a thiazole ring, a chlorophenyl group, and a methylphenyl group, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-2-[4-(4-Chlorophenyl)-1,3-thiazol-2-YL]-3-(4-methylphenyl)prop-2-enenitrile typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using a chlorinated aromatic compound.

    Formation of the Prop-2-enenitrile Moiety: The prop-2-enenitrile moiety can be formed through a Knoevenagel condensation reaction between an aldehyde and a nitrile compound in the presence of a base.

Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylphenyl group, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can target the nitrile group, converting it to primary amines.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2E)-2-[4-(4-Chlorophenyl)-1,3-thiazol-2-YL]-3-(4-methylphenyl)prop-2-enenitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E)-2-[4-(4-Chlorophenyl)-1,3-thiazol-2-YL]-3-(4-methylphenyl)prop-2-enenitrile involves its interaction with specific molecular targets. The thiazole ring and the aromatic groups allow the compound to bind to enzymes and receptors, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

  • (2E)-2-[4-(4-Bromophenyl)-1,3-thiazol-2-YL]-3-(4-methylphenyl)prop-2-enenitrile
  • (2E)-2-[4-(4-Fluorophenyl)-1,3-thiazol-2-YL]-3-(4-methylphenyl)prop-2-enenitrile

Comparison:

  • Uniqueness: The presence of the chlorophenyl group in (2E)-2-[4-(4-Chlorophenyl)-1,3-thiazol-2-YL]-3-(4-methylphenyl)prop-2-enenitrile imparts unique chemical properties, such as increased reactivity in substitution reactions compared to its brominated or fluorinated analogs.
  • Biological Activity: The chlorinated compound may exhibit different biological activities due to the electronic and steric effects of the chlorine atom.

Properties

IUPAC Name

(E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(4-methylphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClN2S/c1-13-2-4-14(5-3-13)10-16(11-21)19-22-18(12-23-19)15-6-8-17(20)9-7-15/h2-10,12H,1H3/b16-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTLKLMOPNZRFML-MHWRWJLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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